Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1549864-58-5
VCID: VC2899363
InChI: InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

CAS No.: 1549864-58-5

Cat. No.: VC2899363

Molecular Formula: C13H12ClNO2S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate - 1549864-58-5

Specification

CAS No. 1549864-58-5
Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
IUPAC Name ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Standard InChI Key OGHBTTVCZQGEGU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl
Canonical SMILES CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate contains several key structural components:

  • A central 1,3-thiazole ring (five-membered heterocycle with nitrogen and sulfur atoms)

  • A 3-chlorophenylmethyl substituent at position 2 of the thiazole ring

  • An ethyl carboxylate group at position 4 of the thiazole ring

The methylene bridge between the thiazole ring and the 3-chlorophenyl group provides additional conformational flexibility compared to directly linked analogs, potentially affecting the compound's biological activity and chemical reactivity.

Physicochemical Properties

Based on structural similarities with related compounds, the following properties can be estimated for Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₂ClNO₂SBased on chemical structure
Molecular Weight~281.76 g/molCalculated from atomic weights
Physical StateCrystalline solidSimilar to related thiazole derivatives
SolubilityPoorly soluble in water; Soluble in organic solvents (DMSO, ethanol, THF)Based on structural features and related compounds
LogP~3.5-4.0Estimated based on similar thiazole derivatives with chlorophenyl substituents
Hydrogen Bond Acceptors4N, S, and 2 O atoms
Hydrogen Bond Donors0No H atoms attached to electronegative elements
Rotatable Bonds5Includes C-C and C-O bonds in the structure

These properties suggest that Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate would possess moderate lipophilicity and membrane permeability, characteristics that are important when considering potential biological applications .

Synthetic Routes and Preparation Methods

General Synthetic Strategies

The synthesis of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate would likely involve similar approaches to those used for related thiazole derivatives. Several potential synthetic routes can be considered:

Hantzsch Thiazole Synthesis

This classical approach involves the condensation of α-haloketones with thiourea derivatives or thioamides to form the thiazole ring. For Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, the synthesis could involve:

  • Preparation of an appropriate α-haloketone containing the ethyl carboxylate functionality

  • Reaction with a thioamide derived from 3-chlorophenylacetic acid

  • Cyclization to form the thiazole ring

Gabriel Synthesis Approach

Another potential route could involve:

  • Preparation of ethyl 2-aminothiazole-4-carboxylate

  • Introduction of the 3-chlorophenylmethyl group via nucleophilic substitution with 3-chlorobenzyl halide

Reaction Conditions and Considerations

The synthesis of this compound would require careful control of reaction conditions to ensure selectivity and yield. Key considerations include:

  • Temperature control (typically 60-80°C for thiazole ring formation)

  • Selection of appropriate solvents (DMF, THF, or ethanol)

  • Catalyst selection for specific transformations

  • Purification methods such as column chromatography or recrystallization

Chemical Reactivity and Transformations

Reactivity of Functional Groups

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate contains several reactive sites that can undergo various chemical transformations:

Carboxylate Group Reactions

The ethyl ester group can undergo typical ester transformations:

Reaction TypeReagents/ConditionsExpected ProductsPotential Yield
HydrolysisNaOH in THF/MeOH/H₂O, 20°C2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid90-95%
TransesterificationR-OH, acid or base catalystDifferent esters of 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid70-85%
ReductionLiAlH₄, dry ether2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-methanol75-85%
AmidationAmines, coupling reagents (EDC/HOBt)2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxamides75-85%

Thiazole Ring Reactivity

The thiazole ring can participate in various reactions:

  • Electrophilic substitution (limited due to electron deficiency)

  • Nucleophilic attack at C-2 position under specific conditions

  • Oxidation of the sulfur atom to form sulfoxides or sulfones

  • Lithiation at C-5 position followed by electrophilic quenching

Benzylic Position Reactivity

The methylene group connecting the thiazole and 3-chlorophenyl moieties is a potential site for functionalization:

  • Oxidation to form a ketone

  • Radical-mediated halogenation

  • Deprotonation and subsequent alkylation or acylation

Selected Transformation Examples

Based on reactions of similar compounds, several transformations of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can be predicted:

TransformationReaction ConditionsProductMechanism
Ester hydrolysisNaOH (2.6 eq) in THF/MeOH/H₂O2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acidNucleophilic acyl substitution
Acid chloride formationOxalyl chloride, DMF, DCM, 0–20°C2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carbonyl chlorideNucleophilic acyl substitution
Benzylic oxidationKMnO₄, phase-transfer conditions2-(3-chlorobenzoyl)-1,3-thiazole-4-carboxylic acid ethyl esterRadical oxidation
Chlorophenyl substitutionPd-catalyzed cross-coupling (e.g., Suzuki)Diversely substituted derivativesOxidative addition/reductive elimination

Applications in Scientific Research

Use as a Building Block in Organic Synthesis

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate could serve as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for selective chemical modifications, making it a versatile building block for:

  • Construction of extended heterocyclic systems

  • Synthesis of potential drug candidates

  • Preparation of molecular probes for biological studies

  • Development of new materials with specific properties

Biological Activity and Medicinal Chemistry

Predicted Biological Activities

Based on structural similarities with other thiazole derivatives, Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate might exhibit the following biological activities:

Antimicrobial Activity

Thiazole derivatives have demonstrated antibacterial and antifungal properties in numerous studies. The presence of a halogenated aromatic ring often enhances these activities. The compound might show activity against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Various fungal species (e.g., Candida albicans)

Enzyme Inhibition

Compounds with similar structures have shown inhibitory activity against various enzymes, including:

  • Kinases involved in cellular signaling

  • Proteases important in disease processes

  • Enzymes involved in infectious disease pathways

Structure-Activity Relationships

The biological activity of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate would be influenced by several structural features:

Structural FeaturePotential Impact on Biological Activity
Thiazole ringProvides rigidity and specific electronic properties; can interact with target binding sites
3-Chlorophenyl groupIncreases lipophilicity; can engage in π-stacking interactions; the chlorine can form halogen bonds
Methylene linkerIntroduces conformational flexibility, potentially allowing better fit into binding pockets
Ethyl carboxylateCan participate in hydrogen bonding; serves as a site for further derivatization

Comparison with Structural Analogs

Relationship to Known Compounds

Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate shares structural similarities with several documented compounds:

Comparison with Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate

FeatureEthyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylateEthyl 2-(3-chlorophenyl)thiazole-4-carboxylate
StructureContains methylene linker between thiazole and chlorophenylDirect attachment of chlorophenyl to thiazole
Molecular Weight~281.76 g/mol267.73 g/mol
FlexibilityHigher conformational flexibilityMore rigid structure
LogPEstimated higher due to additional CH₂ group3.8
Potential binding modeMay access different binding pockets due to flexible linkerMore constrained binding geometry
FeatureEthyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
HalogenChlorineFluorine
Carboxyl groupEthyl esterFree carboxylic acid
Molecular Weight~281.76 g/mol237.25 g/mol
SolubilityLess water-solubleMore water-soluble due to free acid
Hydrogen bondingHydrogen bond acceptor onlyBoth hydrogen bond donor and acceptor
Metabolic stabilityMay require hydrolysis for activationMay directly engage with biological targets

The replacement of chlorine with fluorine and the carboxylic acid versus ethyl ester would significantly impact the compound's pharmacokinetic properties and potential biological activities.

Analytical Methods for Characterization

Spectroscopic Characterization

Several spectroscopic techniques would be valuable for characterizing Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in ¹H NMR (CDCl₃):

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Thiazole C5-H~8.0-8.1singlet1H
Aromatic protons~7.2-7.4complex pattern4H
CH₂ linker~4.2-4.3singlet2H
OCH₂CH₃~4.3-4.4quartet2H
OCH₂CH₃~1.3-1.4triplet3H

Mass Spectrometry

Expected mass spectral features:

  • Molecular ion [M]⁺ at m/z ~281.7

  • Fragment ions corresponding to loss of ethoxy group

  • Distinctive isotope pattern due to chlorine (³⁵Cl/³⁷Cl)

Infrared Spectroscopy

Key expected IR absorption bands:

  • C=O stretching of ester group (~1700-1720 cm⁻¹)

  • C=N stretching of thiazole ring (~1650 cm⁻¹)

  • C-S stretching (~700-800 cm⁻¹)

  • C-Cl stretching (~750-780 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be suitable for purity determination and analysis, with the following conditions:

  • Reverse-phase column (C18)

  • Mobile phase: acetonitrile/water gradient

  • Detection: UV at 254 nm (due to aromatic and thiazole chromophores)

  • Expected retention time: comparable to similar thiazole derivatives

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